molecular formula C8H9FN2O2 B2962244 4-Fluoro-N,N-dimethyl-3-nitroaniline CAS No. 18542-98-8

4-Fluoro-N,N-dimethyl-3-nitroaniline

Cat. No.: B2962244
CAS No.: 18542-98-8
M. Wt: 184.17
InChI Key: OMHCRMSZWANSHP-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-dimethyl-3-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position, a nitro group at the 3-position, and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N,N-dimethyl-3-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent substitution reactions. One common method involves the nitration of 4-fluoroaniline to introduce the nitro group at the 3-position. This is followed by the methylation of the amino group using dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N,N-dimethyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N,N-dimethyl-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N,N-dimethyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitroaniline: Lacks the dimethyl groups on the nitrogen atom.

    4-Fluoro-N,N-dimethylaniline: Lacks the nitro group at the 3-position.

    3-Nitro-N,N-dimethylaniline: Lacks the fluoro group at the 4-position.

Uniqueness

4-Fluoro-N,N-dimethyl-3-nitroaniline is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical and physical properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-N,N-dimethyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHCRMSZWANSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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